molecular formula C15H14BrN B1589218 9-(3-Bromopropyl)-9H-carbazole CAS No. 84359-61-5

9-(3-Bromopropyl)-9H-carbazole

Cat. No.: B1589218
CAS No.: 84359-61-5
M. Wt: 288.18 g/mol
InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
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Description

9-(3-Bromopropyl)-9H-carbazole: is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromopropyl)-9H-carbazole typically involves the bromination of 9H-carbazole followed by a nucleophilic substitution reaction. One common method is as follows:

    Bromination of 9H-carbazole: This step involves the reaction of 9H-carbazole with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 9-position.

    Nucleophilic Substitution: The brominated carbazole is then reacted with 1,3-dibromopropane under basic conditions (e.g., potassium carbonate in acetone) to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 9-(3-Bromopropyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carbazole core can undergo oxidation reactions to form carbazole-quinones.

    Reduction Reactions: The compound can be reduced to form 9-(3-Propyl)-9H-carbazole.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in solvents like acetone or DMF.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include 9-(3-Aminopropyl)-9H-carbazole, 9-(3-Thiopropyl)-9H-carbazole, etc.

    Oxidation Reactions: Carbazole-quinones.

    Reduction Reactions: 9-(3-Propyl)-9H-carbazole.

Scientific Research Applications

Chemistry: 9-(3-Bromopropyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The carbazole core is known for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and electronic properties make it suitable for applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 9-(3-Bromopropyl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal applications, the carbazole core interacts with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    9H-carbazole: The parent compound without the bromopropyl group.

    9-(2-Bromoethyl)-9H-carbazole: A similar compound with a shorter bromoalkyl chain.

    9-(4-Bromobutyl)-9H-carbazole: A similar compound with a longer bromoalkyl chain.

Comparison:

    Reactivity: The length of the bromoalkyl chain affects the reactivity of the compound. 9-(3-Bromopropyl)-9H-carbazole has moderate reactivity compared to its shorter and longer chain analogs.

    Applications: The specific applications of these compounds can vary based on their reactivity and electronic properties. For example, this compound may be preferred in certain organic electronic applications due to its balanced properties.

Properties

IUPAC Name

9-(3-bromopropyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSZNBRGRCCYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444141
Record name N-(3-Bromopropyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-61-5
Record name N-(3-Bromopropyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-Bromopropyl)carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was charged with a solution of 9H-carbazole (5 g, 29.94 mmol, 1.00 equiv) in THF (200 mL). To this was added NaH (1.8 g, 75.00 mmol, 1.50 equiv) in small portions at and allowed to stir for 30 minutes. To the mixture was added 1,3-dibromopropane (18 g, 89.55 mmol, 3.00 equiv) at −10° C. and warmed up to 30° C. in an oil bath for 30 minutes. The reaction progress was monitored by TLC (EtOAc:PE=1:5). Upon completion, the reaction was then quenched by the addition of water (100 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL). Combined organic layers were washed with brine (3×50 mL), dried over anhydrous sodium sulfate. Solids were filtered off and the mixture was concentrated on a rotary evaporator affording 9-(3-bromopropyl)-9H-carbazole as yellow solid (10 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carbazole (15.00 g, 89.71 mmol) and 1,3-dibromopropane (45.5 mL, 450 mmol) were dissolved in ˜200 mL dry THF and stirred under argon in a 500 mL rbf. Sodium hydride (3.23 g, 134.56 mmol) was added and the mixture was brought to reflux (˜78° C.) and allowed to do so for 40 hours. After cooling the mixture was diluted in ˜800 mL water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated by rotary evaporation to leave an orange oil and light brown solid. This was distilled under high vacuum (0.05 Torr) at 100° C. for 2 hours to remove excess dibromo compound. A tlc in 30:1 hexanes:ethyl acetate showed 6 spots. A column was run in 30:1 hexanes:ethyl acetate and the third spot was isolated as a thick yellow oil. This oil was dissolved in hot ethanol and put in the −20° C. freezer overnight to yield a white solid (7.70 g, 30% yield). This compound is reported in the literature and the 1H NMR is consistent with the structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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